

# Spectroscopic Profile of Methyl Cyclopentanecarboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl cyclopentanecarboxylate

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This technical guide provides a comprehensive overview of the key spectroscopic data for **methyl cyclopentanecarboxylate** ( $C_7H_{12}O_2$ ), a valuable building block in organic synthesis. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and outlines the fundamental experimental protocols for their acquisition.

## Chemical Structure and Properties

- IUPAC Name: **methyl cyclopentanecarboxylate**[\[1\]](#)
- Molecular Formula:  $C_7H_{12}O_2$ [\[1\]](#)
- Molecular Weight: 128.17 g/mol [\[1\]](#)
- CAS Number: 4630-80-2

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl cyclopentanecarboxylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.65	s	3H	-OCH <sub>3</sub>
~2.70	p	1H	-CH-
~1.85 - 1.50	m	8H	-CH <sub>2</sub> - (cyclopentyl)

<sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~176	C=O (ester)
~51	-OCH <sub>3</sub>
~43	-CH-
~30	-CH <sub>2</sub> -
~26	-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

The following data represents the major absorption bands observed in the infrared spectrum of **methyl cyclopentanecarboxylate**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
~2960	Strong	C-H stretch (alkane)
~2870	Medium	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1450	Medium	C-H bend (alkane)
~1170	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

The mass spectrum of **methyl cyclopentanecarboxylate** is characterized by the following major fragments.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
87	99.99	$[M - OCH_3]^+$
69	43.0	$[C_5H_9]^+$
100	13.90	$[M - C_2H_4]^+$
55	14.50	$[C_4H_7]^+$
67	12.40	$[C_5H_7]^+$

## Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 3.1.1. Sample Preparation

A small quantity of **methyl cyclopentanecarboxylate** is dissolved in a deuterated solvent, typically deuterated chloroform ( $CDCl_3$ ), to a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

### 3.1.2. $^1H$ NMR Spectroscopy

Proton NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is utilized. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8 to 16 scans to ensure an adequate signal-to-noise ratio.

### 3.1.3. $^{13}\text{C}$ NMR Spectroscopy

Carbon-13 NMR spectra are acquired on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is employed to simplify the spectrum by removing C-H coupling.[2] Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a spectrum with a good signal-to-noise ratio.[2]

## Fourier-Transform Infrared (FTIR) Spectroscopy

### 3.2.1. Neat Liquid Analysis

For a neat liquid sample, a drop of **methyl cyclopentanecarboxylate** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3] A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is collected. The instrument software automatically ratios the sample spectrum to the background to generate the final transmittance or absorbance spectrum. Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .

## Gas Chromatography-Mass Spectrometry (GC-MS)

### 3.3.1. Sample Preparation

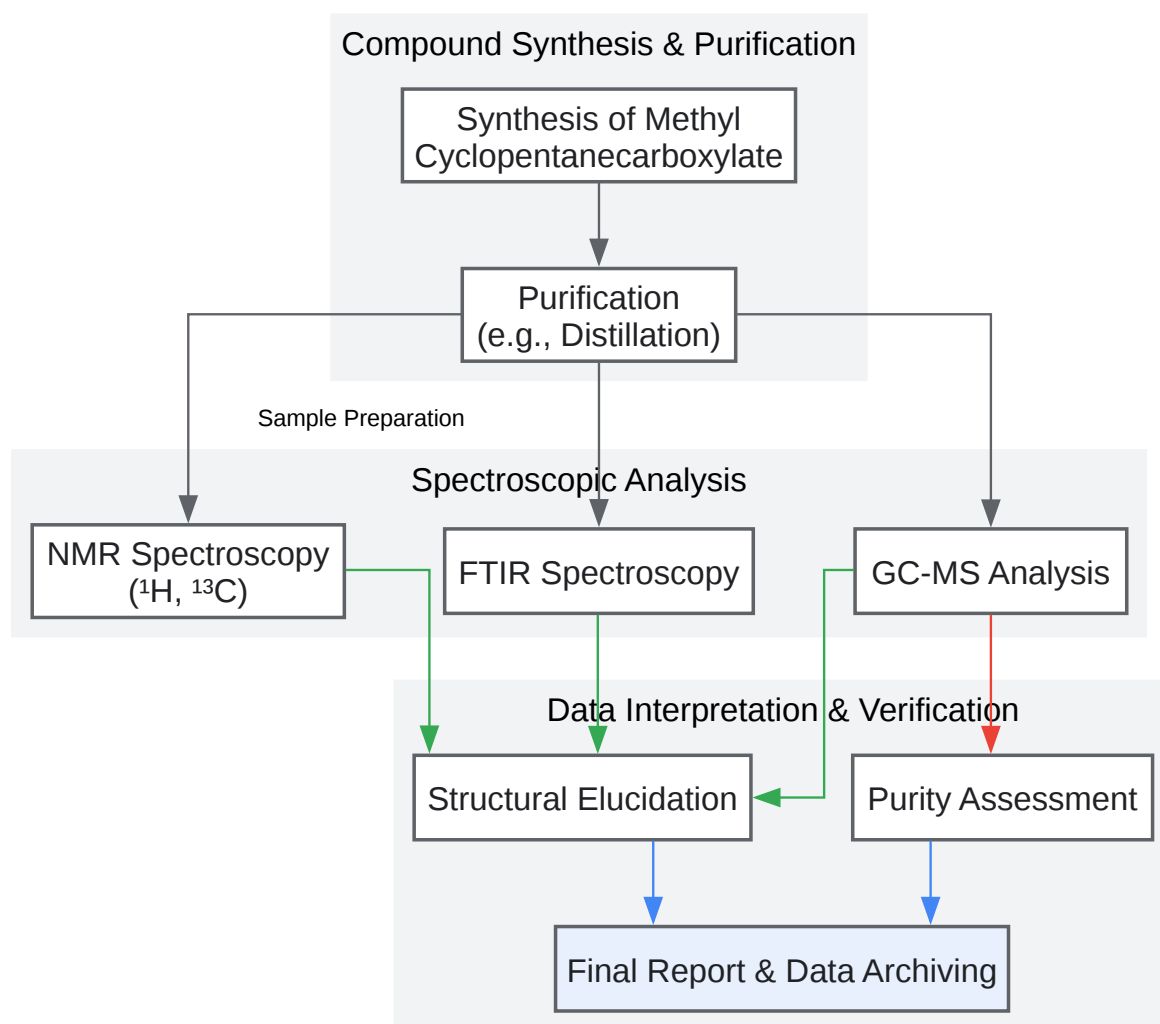
A dilute solution of **methyl cyclopentanecarboxylate** is prepared in a volatile organic solvent, such as ethyl acetate or hexane.

### 3.3.2. GC-MS Analysis

The analysis is performed on a GC-MS system equipped with a capillary column (e.g., HP-5ms). The injector temperature is typically set to  $250^{\circ}\text{C}$ . The oven temperature program usually starts at a low temperature (e.g.,  $60^{\circ}\text{C}$ ), holds for a few minutes, and then ramps up to a higher temperature (e.g.,  $280^{\circ}\text{C}$ ) to ensure the elution of the compound.[4] Helium is commonly used as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode over a mass range of  $m/z$  40-400.[4]

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **methyl cyclopentanecarboxylate**.



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Caption: Workflow for the spectroscopic analysis of **methyl cyclopentanecarboxylate**.

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## References

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